molecular formula C20H24O9 B3849310 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol

2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol

Cat. No. B3849310
M. Wt: 408.4 g/mol
InChI Key: RSVDHRRPXRATQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol (TAP) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TAP is a cyclic carbohydrate derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol is not well understood. However, it is believed that 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol acts as a glycosyl donor in various glycosylation reactions. 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has also been shown to inhibit the activity of various enzymes, including glycosidases, which are involved in the breakdown of carbohydrates.
Biochemical and Physiological Effects:
2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has been shown to have various biochemical and physiological effects. 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has been shown to exhibit anti-inflammatory and anti-tumor properties. Additionally, 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has been shown to inhibit the growth of various bacteria and fungi. 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has also been shown to have immunomodulatory effects.

Advantages and Limitations for Lab Experiments

2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has several advantages for lab experiments. 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol is stable and can be easily synthesized using various methods. Additionally, 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol is a versatile compound that can be used in various glycosylation reactions. However, 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has some limitations for lab experiments. 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol is relatively expensive, and its synthesis can be challenging. Additionally, 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol is not readily available commercially.

Future Directions

There are several future directions for the study of 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol. One direction is to investigate the potential of 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol as a starting material for the synthesis of glycosylated drugs and vaccines. Another direction is to study the mechanism of action of 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol in glycosylation reactions. Additionally, further research is needed to understand the biochemical and physiological effects of 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol fully. Finally, the development of new and efficient methods for the synthesis of 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol is also an area of interest.
Conclusion:
In conclusion, 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol is a cyclic carbohydrate derivative that has gained significant attention in the field of scientific research. 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has been synthesized using various methods and has been shown to have potential applications in various scientific research fields. 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential of 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol in various scientific research fields.

Scientific Research Applications

2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has been extensively studied for its potential application in various scientific research fields. 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has been identified as an excellent starting material for the synthesis of various natural products, including glycosides, glycopeptides, and glycolipids. 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has also been used as a building block for the synthesis of carbohydrate-based drugs and vaccines. Additionally, 2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-phenylhexitol has been used in the preparation of glycosylated amino acids and peptides.

properties

IUPAC Name

(3,4,5-triacetyloxy-6-phenyloxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O9/c1-11(21)25-10-16-18(26-12(2)22)20(28-14(4)24)19(27-13(3)23)17(29-16)15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVDHRRPXRATQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4,5-Triacetyloxy-6-phenyloxan-2-yl)methyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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